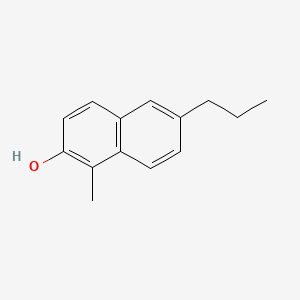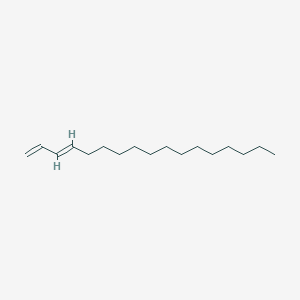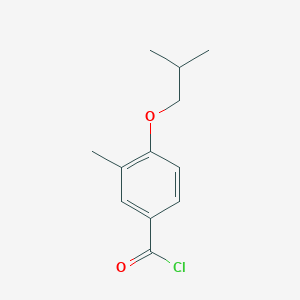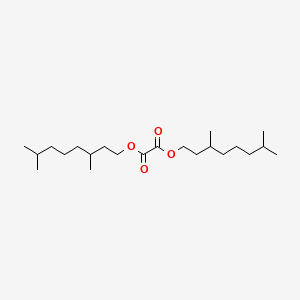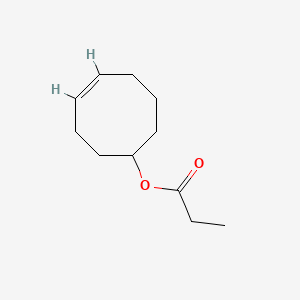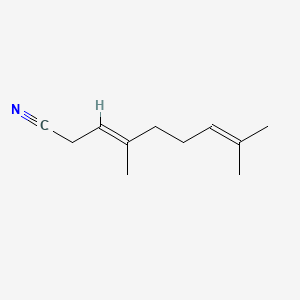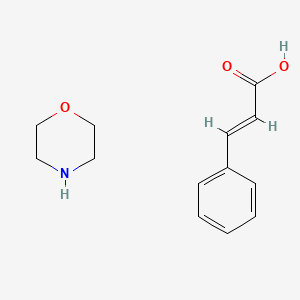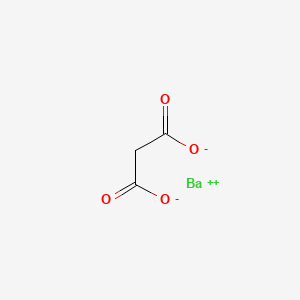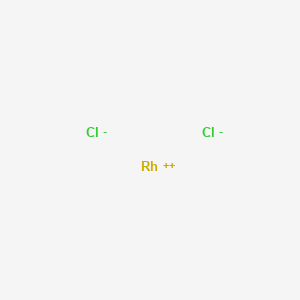
Tri-sec-butylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tri-sec-butylphenol is an aromatic compound with the molecular formula C18H30O. It is a derivative of phenol where three hydrogen atoms are replaced by sec-butyl groups. This compound is known for its weak acidic properties and is commonly used in various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tri-sec-butylphenol can be synthesized through the alkylation of phenol with sec-butyl alcohol in the presence of an acid catalyst. The reaction typically involves heating phenol and sec-butyl alcohol with a strong acid such as sulfuric acid or hydrochloric acid to facilitate the alkylation process.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow reactors where phenol and sec-butyl alcohol are fed into the reactor along with the acid catalyst. The reaction mixture is then heated to the desired temperature to achieve optimal conversion rates. The product is subsequently purified through distillation or crystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions
Tri-sec-butylphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it back to phenol or other reduced forms.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Phenol and other reduced derivatives.
Substitution: Various substituted phenolic compounds depending on the electrophile used.
Aplicaciones Científicas De Investigación
Tri-sec-butylphenol has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its potential effects on biological systems and its role as an antioxidant.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized as an antioxidant in polymers and other materials to prevent degradation.
Mecanismo De Acción
The mechanism by which tri-sec-butylphenol exerts its effects involves its interaction with various molecular targets and pathways. As an antioxidant, it can donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. This activity is primarily due to the presence of the phenolic hydroxyl group, which can undergo redox reactions.
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Tri-tert-butylphenol: Another phenolic compound with tert-butyl groups instead of sec-butyl groups.
2,6-Di-tert-butylphenol: A phenolic compound with two tert-butyl groups.
4-tert-butylphenol: A phenolic compound with a single tert-butyl group.
Uniqueness
Tri-sec-butylphenol is unique due to the presence of sec-butyl groups, which impart different steric and electronic properties compared to tert-butyl groups. This difference can influence its reactivity, solubility, and overall chemical behavior, making it suitable for specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
31154-98-0 |
|---|---|
Fórmula molecular |
C18H30O |
Peso molecular |
262.4 g/mol |
Nombre IUPAC |
2,3,4-tri(butan-2-yl)phenol |
InChI |
InChI=1S/C18H30O/c1-7-12(4)15-10-11-16(19)18(14(6)9-3)17(15)13(5)8-2/h10-14,19H,7-9H2,1-6H3 |
Clave InChI |
PIHPRZNPMVNXGQ-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C1=C(C(=C(C=C1)O)C(C)CC)C(C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



